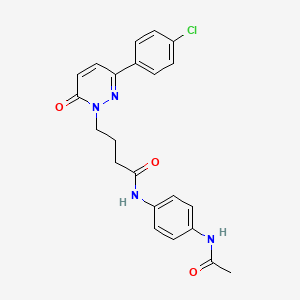

![molecular formula C23H14N2O7 B2771011 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide CAS No. 879449-32-8](/img/structure/B2771011.png)

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

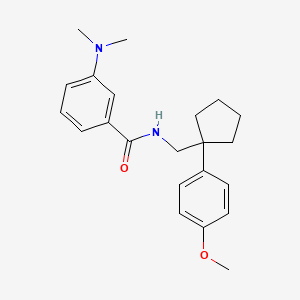

“N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a benzodioxole group (1,3-benzodioxol-5-yl), a chromen-2-one group (4-oxochromen-2-yl), and a nitrobenzamide group (4-nitrobenzamide). These groups are common in various organic compounds and can have different properties depending on their arrangement and the presence of other functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. It’s important to note that the synthesis of complex organic compounds often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and chromen-2-one groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The nitrobenzamide group contains a nitro group (-NO2) attached to a benzene ring, which is also aromatic .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the chromen-2-one group might undergo reactions typical of ketones, such as nucleophilic addition. The nitro group in the nitrobenzamide group is often reactive and might undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group might make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

N-[3-(1,3-Benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide, as a compound, has not been directly studied in the papers found. However, related compounds have been synthesized and analyzed, providing insights into potential research applications for structural analysis and material synthesis. For instance, the regioselective and stereospecific synthesis of similar nitrobenzamide derivatives has been explored, highlighting methods for achieving specific structural configurations and understanding their crystal structures through NMR and X-ray diffraction studies (Samimi & Yamin, 2014); (Samimi, 2016). These methodologies could be applied to study the synthesis and structural elucidation of this compound, providing a foundation for understanding its chemical behavior and potential applications in materials science.

Fluorescence and Electrochemical Behavior

Research on the fluorescence emissions of structural isomers of related compounds, such as N-(methylthiazol-2-yl)nitrobenzamide, shows selective reduction upon interaction with metal ions, which could be leveraged for sensor development or studies in metal-organic interactions (Phukan, Goswami, & Baruah, 2015). Similarly, the electrochemical behaviors of benzoxazole compounds have been investigated, providing insights into their redox properties and potential applications in electrochemical sensors and devices (Zeybek et al., 2009).

Drug Synthesis and Bioactivity

While the direct application of this compound in drug synthesis and bioactivity was not highlighted, related research on nitrobenzamide derivatives has shown significant potential in the design and synthesis of novel compounds with antimicrobial and anticancer properties (Wang et al., 2019). These studies indicate that the structural motifs present in this compound could be explored for developing new therapeutic agents with targeted bioactivities.

Nanotechnology and Material Science

The synthesis and characterization of nanoparticles and nanocrystals from nickel(II) complexes of related nitrobenzamide derivatives have been documented, showcasing the potential of these compounds in the development of advanced materials with specific optical, electrical, or catalytic properties (Saeed et al., 2013). This research avenue suggests that this compound could be a candidate for the synthesis of novel nanomaterials or metal-organic frameworks.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might affect pathways related to cell division and growth.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O7/c26-21-16-3-1-2-4-17(16)32-23(20(21)14-7-10-18-19(11-14)31-12-30-18)24-22(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMILAFICWEDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)

![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)

![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)

![5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)